

Spectroscopic comparison of different substituted proline isomers

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Compound of Interest

Compound Name: *Boc-(R)-gamma-allyl-L-proline*

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A comprehensive spectroscopic comparison of substituted proline isomers is crucial for researchers in drug development and chemical biology. The subtle differences in the stereochemistry and substitution patterns of proline analogues can significantly impact their conformational preferences, and in turn, their biological activity. This guide provides an objective comparison of the spectroscopic properties of various substituted proline isomers, supported by experimental data, to aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of proline isomers. The rigid pyrrolidine ring of proline and its derivatives gives rise to distinct chemical shifts for the ring protons and carbons, which are sensitive to the nature and stereochemistry of substituents. Furthermore, the peptide bond involving the proline nitrogen can exist in either a cis or trans conformation, leading to two distinct sets of NMR signals for adjacent residues.

Comparative ^1H and ^{13}C NMR Data

The chemical shifts of protons and carbons in the proline ring are indicative of the substituent's position and orientation. For instance, fluorination of the proline ring leads to significant changes in the chemical shifts of nearby nuclei, as illustrated in the comparison of (4R)-fluoroproline (4R-FPro) and (4S)-fluoroproline (4S-FPro) within a model peptide.

Table 1: ^1H and ^{13}C Chemical Shifts (ppm) of Fluorinated Proline Isomers in a Model Peptide^[1]
^[2]

Atom	(4R)-FPro in MpSR	(4S)-FPro in MpRS
H α	4.63	4.81
H β 2	2.31	2.82
H β 3	2.58	2.44
H γ	5.56	5.61
H δ 2	3.84	4.01
H δ 3	3.96	3.91
C α	60.1	59.4
C β	37.5	36.1
C γ	93.3	92.9
C δ	48.0	47.7

Note: Chemical shifts were measured in D₂O at pH 7 and 298 K. MpRS and MpSR are model peptides containing the fluoroproline isomers at different positions.^[1]^[2]

The difference in chemical shifts between the β and γ carbons ($\Delta\delta_{\beta\gamma}$) is a well-established indicator of the cis/trans conformation of the X-Pro peptide bond. A larger difference (>8 ppm) is characteristic of a cis conformation, while a smaller difference (<6 ppm) suggests a trans conformation.

Experimental Protocol for NMR Analysis

A general procedure for acquiring high-resolution 1D and 2D NMR spectra of substituted proline isomers is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a clean 5 mm NMR tube.[3][4]
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3][5]
- Data Acquisition:
 - ¹H NMR: Acquire a standard single-pulse experiment with a spectral width of 12-16 ppm and an acquisition time of 2-3 seconds.[4]
 - ¹³C NMR: Acquire a proton-decoupled single-pulse experiment with a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (1024-8192) is typically required due to the low natural abundance of ¹³C.[4]
 - 2D NMR: Acquire COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.[4]
- Data Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Perform phase and baseline corrections to obtain the final spectrum.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly when combined with mass spectrometry in the form of Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, is a sensitive technique for differentiating isomers based on their vibrational modes.

Comparative IR Data for Hydroxyproline Diastereomers

The vibrational frequencies of functional groups are sensitive to their local chemical environment and stereochemistry. For example, the diastereomers of 4-hydroxyproline, (2S,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline, can be distinguished by characteristic differences in their IRMPD spectra.

Table 2: Key Differentiating IR Bands (cm⁻¹) for Protonated 4-Hydroxyproline Diastereomers

Vibrational Mode	(2S,4R)-4-hydroxyproline	(2S,4S)-4-hydroxyproline
C=O Stretch	1750	1770
NH ₂ Wagging	-	1333

These spectral differences arise from the different puckering of the pyrrolidine ring (Cy-exo for the S,R isomer and Cy-endo for the S,S isomer) which is induced by the stereochemistry at the C4 position.

Experimental Protocol for IRMPD Spectroscopy

The general workflow for obtaining IRMPD spectra of substituted proline isomers is as follows:

- **Ion Generation:** Generate ions of the proline isomers using electrospray ionization (ESI) from a solution of the analyte.
- **Mass Selection:** Isolate the ion of interest in a mass spectrometer, typically an ion trap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.
- **IR Irradiation:** Irradiate the trapped ions with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation.

- **Fragment Ion Detection:** Monitor the formation of fragment ions as a function of the IR laser wavelength.
- **Spectrum Generation:** Plot the fragmentation efficiency against the IR wavenumber to generate the IRMPD spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. When coupled with ion mobility spectrometry (IMS-MS), it can separate isomers based on their shape and size (collision cross-section).

Isomer Separation by Ion Mobility-Mass Spectrometry

Different isomers of substituted prolines, including cis/trans isomers and diastereomers, can often be separated by ion mobility due to differences in their three-dimensional structures. The collision cross-section (CCS) is a measure of the ion's shape in the gas phase.

Table 3: Representative Collision Cross-Section (CCS) Values for Proline-Containing Peptide Isomers^{[6][7]}

Peptide	Isomer/Conformer	Collision Cross-Section (Å ²) in He
Bradykinin (+3H) ³⁺	Conformer A (cis Ser ⁶ -Pro ⁷)	~284
Bradykinin (+3H) ³⁺	Conformer B (trans Ser ⁶ -Pro ⁷)	~287
Neuropeptide Y mutant (+4H) ⁴⁺	Conformer 1 (trans-Pro ⁷)	527
Neuropeptide Y mutant (+4H) ⁴⁺	Conformer 2 (cis-Pro ⁷ suggested)	610

The ability to separate isomers in the gas phase provides a powerful analytical tool for studying their intrinsic structural properties.

Experimental Protocol for Ion Mobility-Mass Spectrometry

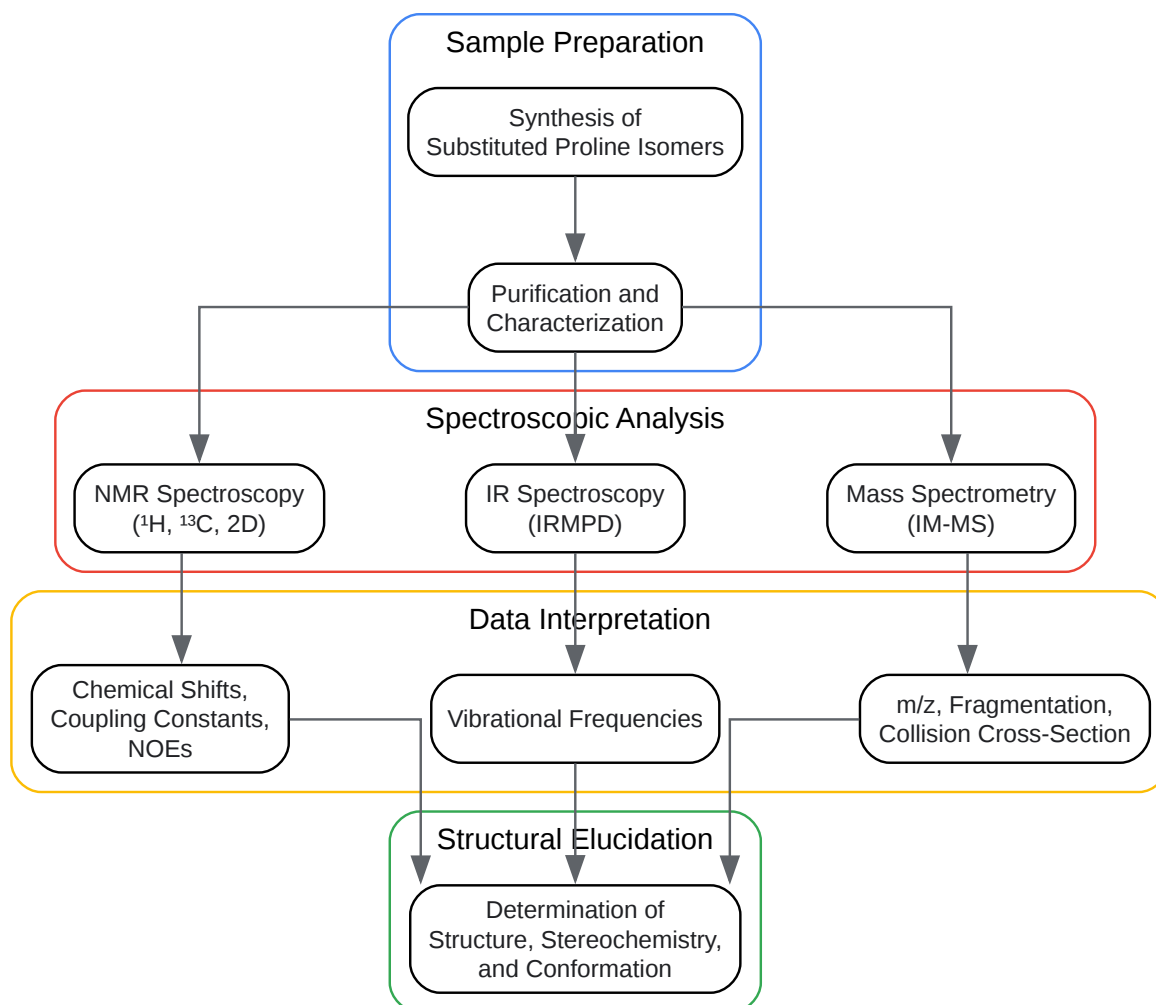
A typical protocol for the analysis of proline isomers using IM-MS involves the following steps:

- **Sample Introduction:** Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source.
- **Ionization:** Generate gaseous ions of the proline isomers.
- **Ion Mobility Separation:** Inject the ions into a drift tube filled with an inert buffer gas (e.g., helium or nitrogen). An electric field propels the ions through the drift tube, and they separate based on their size and shape. More compact ions travel faster than more extended ones.
- **Mass Analysis:** The mobility-separated ions enter the mass analyzer (e.g., time-of-flight, TOF) for m/z measurement.
- **Data Analysis:** The arrival time distribution of the ions is recorded, which can be converted to a collision cross-section (CCS) value. This allows for the differentiation of isomers with the same mass but different shapes.^{[6][7]}

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of substituted proline isomers.

General Workflow for Spectroscopic Analysis of Proline Isomers



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